(2-Chloro-5-methoxyphenyl)methanamine
Description
Contextualizing Arylmethanamines as Fundamental Building Blocks in Organic Chemistry
Arylmethanamines, also known as benzylamines, are a class of organic compounds characterized by a benzyl (B1604629) group attached to an amino group. They are widely recognized as fundamental building blocks in organic chemistry due to their versatile reactivity. The amino group can act as a nucleophile, a base, or be transformed into a wide array of other functional groups. The aromatic ring, in turn, can undergo various electrophilic and nucleophilic substitution reactions, allowing for extensive derivatization. This dual reactivity makes arylmethanamines indispensable precursors for the synthesis of a diverse range of compounds, including pharmaceuticals, agrochemicals, dyes, and polymers.
Strategic Importance of Substituted Phenylmethanamines in Complex Molecule Synthesis
The true synthetic power of arylmethanamines is realized through the introduction of substituents on the phenyl ring. Halogens, such as chlorine, and alkoxy groups, such as methoxy (B1213986), are particularly significant. A chloro group can act as a directing group in electrophilic aromatic substitution and can be a site for cross-coupling reactions. The methoxy group, an electron-donating group, can also influence the regioselectivity of aromatic reactions and can be a precursor to a hydroxyl group, which is a key functionality in many biologically active molecules. The combination of these substituents, as seen in (2-Chloro-5-methoxyphenyl)methanamine, provides chemists with a powerful tool to fine-tune the electronic and steric properties of a molecule, which is critical in the rational design of complex targets with specific functions.
Historical Development and Evolution of Synthetic Approaches for Benzylamines and Their Halogenated/Alkoxylated Analogues
The synthesis of benzylamines has a rich history, with early methods often relying on the reduction of benzamides or the ammonolysis of benzyl halides. Over the decades, synthetic methodologies have evolved to become more efficient, selective, and environmentally benign. Key advancements include the development of catalytic hydrogenation of benzonitriles and the reductive amination of benzaldehydes.
For the synthesis of halogenated and alkoxylated analogues like this compound, two primary strategies are prevalent:
Catalytic Hydrogenation of Substituted Benzonitriles: This method involves the reduction of the nitrile group of a corresponding substituted benzonitrile, such as 2-chloro-5-methoxybenzonitrile, in the presence of a metal catalyst (e.g., Raney nickel, palladium, or rhodium) and a source of hydrogen. The reaction conditions can be optimized to achieve high yields and selectivity.
Reductive Amination of Substituted Benzaldehydes: This one-pot reaction involves the reaction of a substituted benzaldehyde (B42025), like 2-chloro-5-methoxybenzaldehyde (B186433), with an amine source (often ammonia) in the presence of a reducing agent. Common reducing agents include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. This method is highly versatile and widely used in both laboratory and industrial settings. mdpi.comuni-bayreuth.de
The choice of synthetic route often depends on the availability of starting materials, the desired scale of the reaction, and the compatibility of other functional groups present in the molecule.
Below is a table summarizing common synthetic precursors for this compound:
| Precursor Compound | CAS Number | Common Synthetic Route to Target |
| 2-Chloro-5-methoxybenzaldehyde | 6361-22-4 | Reductive Amination |
| 2-Chloro-5-methoxybenzonitrile | 127667-00-9 | Catalytic Hydrogenation |
Scope and Objectives of Academic Research into the Chemistry of this compound
While extensive research exists for the broader class of substituted benzylamines, academic investigations specifically targeting this compound are often embedded within larger drug discovery and material science programs. The primary objectives of research involving this compound typically fall into the following categories:
Development of Novel Synthetic Methodologies: Researchers continuously seek to develop more efficient, cost-effective, and sustainable methods for the synthesis of substituted benzylamines. This includes the exploration of new catalysts, reaction conditions, and starting materials.
Medicinal Chemistry and Drug Discovery: this compound serves as a key intermediate in the synthesis of a wide range of biologically active molecules. The specific substitution pattern of this compound is often designed to interact with particular biological targets. Research in this area focuses on synthesizing libraries of compounds derived from this building block and evaluating their therapeutic potential against various diseases.
Materials Science: The structural motifs present in this compound can be incorporated into polymers and other materials to impart specific properties, such as thermal stability, conductivity, or optical characteristics.
The following table provides a general overview of the research interest in this and related compounds:
| Research Area | Key Focus | Potential Applications |
| Synthetic Methodology | Catalyst development, Process optimization | Greener and more efficient chemical manufacturing |
| Medicinal Chemistry | Synthesis of bioactive compounds | Development of new drugs for various diseases |
| Materials Science | Polymer and functional material synthesis | Advanced materials with tailored properties |
Structure
3D Structure
Properties
Molecular Formula |
C8H10ClNO |
|---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
(2-chloro-5-methoxyphenyl)methanamine |
InChI |
InChI=1S/C8H10ClNO/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4H,5,10H2,1H3 |
InChI Key |
HUTHAKNPNVJVBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)CN |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Chloro 5 Methoxyphenyl Methanamine and Its Analogues
Reductive Amination Strategies for the Formation of (2-Chloro-5-methoxyphenyl)methanamine Scaffolds
Reductive amination stands as a cornerstone for the synthesis of amines from carbonyl compounds. This one-pot reaction, which involves the formation of an imine or enamine intermediate followed by its reduction, offers an efficient route to this compound from 2-chloro-5-methoxybenzaldehyde (B186433). Various approaches, differing in their use of catalysts and hydride donors, have been developed to optimize this transformation.
Catalyst-Free Approaches Utilizing Hydride Donors (e.g., Ammonium (B1175870) Formate (B1220265), Hantzsch Ester)
Catalyst-free reductive amination methods provide a mild and convenient alternative to metal-catalyzed processes. The Leuckart reaction, which traditionally employs ammonium formate or formamide, is a classic example of this approach. wikipedia.orgmdma.chsciencemadness.orgmdpi.com In the context of synthesizing this compound, 2-chloro-5-methoxybenzaldehyde would be heated with ammonium formate. The reaction proceeds through the in situ formation of an imine, which is then reduced by formic acid, a decomposition product of ammonium formate. wikipedia.orgsciencemadness.org This method is characterized by its operational simplicity, though it often requires high reaction temperatures. wikipedia.org
A milder catalyst-free alternative involves the use of a Hantzsch ester, such as diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, as the hydride donor. cem.deorganic-chemistry.orgnih.gov The Hantzsch ester is a stable, organic reducing agent that can efficiently reduce the imine intermediate formed from the condensation of 2-chloro-5-methoxybenzaldehyde and an ammonia (B1221849) source. organic-chemistry.orgnih.gov This reaction typically proceeds under neutral and mild conditions, making it compatible with a wider range of functional groups.
Table 1: Catalyst-Free Reductive Amination Approaches
| Hydride Donor | Typical Reaction Conditions | Advantages |
|---|---|---|
| Ammonium Formate (Leuckart Reaction) | High temperature (120-130 °C) wikipedia.org | Operationally simple, readily available reagents. |
| Hantzsch Ester | Mild, often neutral conditions | High functional group tolerance, stable hydride donor. organic-chemistry.orgnih.gov |
Metal-Catalyzed Reductive Aminations and Their Mechanistic Insights
The introduction of metal catalysts significantly enhances the efficiency and scope of reductive amination reactions. Transition metals such as rhodium and iridium have been shown to be particularly effective. For instance, rhodium-based heterogeneous catalysts have been successfully employed in the microwave-assisted reductive amination of substituted benzaldehydes, including those with chloro and methoxy (B1213986) groups. unito.it In a typical setup, 2-chloro-5-methoxybenzaldehyde would be reacted with an ammonia source in the presence of a rhodium catalyst and a hydrogen source, such as hydrogen gas. The reaction mechanism involves the coordination of the carbonyl group to the metal center, facilitating imine formation and subsequent hydride transfer.
Iridium catalysts are also highly active in reductive amination, often in the form of complexes with specific ligands. nih.govrsc.org These catalysts can facilitate the reaction under milder conditions and with high selectivity. The mechanistic pathway is believed to involve the formation of a metal hydride species that reduces the imine intermediate. The choice of ligand is crucial in modulating the catalyst's activity and selectivity.
Optimization of Reaction Conditions for Chemo- and Regioselectivity
Achieving high chemo- and regioselectivity is a critical aspect of synthesizing complex molecules like this compound. In reductive amination, chemoselectivity often pertains to the preferential reduction of the imine intermediate over the starting aldehyde. This can be controlled by factors such as the choice of reducing agent and catalyst. Milder reducing agents are less likely to reduce the aldehyde directly.
Regioselectivity becomes important when other reducible functional groups are present in the molecule. For instance, in analogues of this compound with additional substituents, the reaction conditions must be fine-tuned to avoid unwanted side reactions. The use of specific catalysts can direct the reaction towards the desired product. For example, in rhodium-catalyzed reductive aminations, the presence of a chlorine substituent has been observed to inhibit over-alkylation, leading to a higher yield of the primary amine. unito.it
Functionalization of Precursor Aromatic Systems
An alternative synthetic strategy involves the introduction of the aminomethyl group onto a pre-functionalized aromatic ring. This can be achieved through the amination of benzylic halides or via nucleophilic aromatic substitution routes.
Amination of Chloro-Substituted Methoxybenzyl Halides
This approach utilizes a precursor such as 2-chloro-5-methoxybenzyl chloride or 2-chloro-5-methoxybenzyl bromide. The benzylic halide is then subjected to an amination reaction. A classic method for this transformation is the Gabriel synthesis, which involves the reaction of the alkyl halide with potassium phthalimide (B116566) to form an N-alkylphthalimide intermediate. wikipedia.orgthermofisher.commasterorganicchemistry.comnrochemistry.comyoutube.com This intermediate is then cleaved, typically with hydrazine, to release the desired primary amine. wikipedia.orgthermofisher.com The Gabriel synthesis is advantageous as it avoids the over-alkylation often observed in the direct reaction of alkyl halides with ammonia. wikipedia.org
Direct amination with ammonia is also possible, but it can lead to a mixture of primary, secondary, and tertiary amines due to the increasing nucleophilicity of the product amines. libretexts.org Careful control of reaction conditions, such as using a large excess of ammonia, can favor the formation of the primary amine.
Table 2: Amination of 2-Chloro-5-methoxybenzyl Halides
| Amination Method | Reagents | Key Features |
|---|
Nucleophilic Aromatic Substitution (SNAr) Routes for Amine Introduction
Nucleophilic aromatic substitution (SNAr) offers a pathway to introduce an amine or a precursor to the aminomethyl group onto the aromatic ring. This reaction is facilitated by the presence of electron-withdrawing groups ortho or para to a suitable leaving group. libretexts.orgyoutube.comyoutube.com In the context of synthesizing this compound, a potential precursor could be a di-substituted benzene (B151609) derivative, such as 1,2-dichloro-4-methoxybenzene or a related compound with a good leaving group.
The amination would proceed by the attack of a nucleophilic amine source, such as ammonia or an amide anion, on the carbon bearing the leaving group. The regioselectivity of the substitution is governed by the electronic effects of the substituents on the ring. stackexchange.comechemi.com For instance, in a dichlorinated precursor, the position of substitution would be influenced by the activating or deactivating nature of the methoxy group and the other chloro substituent. stackexchange.comechemi.com Subsequent modification of the introduced amino group or another functional group on the ring would be necessary to arrive at the final this compound structure.
Orthogonal Functionalization Strategies for Chloro- and Methoxy-Substituted Arenes
The selective functionalization of polysubstituted aromatic compounds like those related to this compound presents a significant synthetic challenge due to the similar reactivity of multiple C-H bonds. nih.gov Orthogonal functionalization strategies, which allow for the sequential and site-selective modification of different positions on an aromatic ring, are therefore highly valuable. These methods often rely on the distinct electronic and steric influences of existing substituents—in this case, chloro and methoxy groups—to direct subsequent reactions.
Recent progress has been made in the metal-catalyzed C-H functionalization of arenes, which provides a powerful tool for creating complex molecular structures. acs.org The use of directing groups, which can be transiently or covalently attached to the substrate, is a common approach to achieve high regioselectivity. nih.govacs.org For chloro- and methoxy-substituted arenes, the interplay between the electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methoxy group can be exploited. For instance, ortho-metalation can be directed by one functional group, while another position is activated or deactivated towards a different type of reaction, such as electrophilic aromatic substitution.
Palladium/norbornene (Pd/NBE) cooperative catalysis, also known as the Catellani reaction, has emerged as a powerful method for the vicinal difunctionalization of arenes. uchicago.edu This strategy allows for the installation of different functional groups at the ipso and ortho positions of an aryl halide. While traditionally applied to aryl iodides, advancements are being made to broaden the scope to other aryl halides. uchicago.eduuchicago.edu Such a strategy could be envisioned for a precursor to this compound, allowing for precise control over the substitution pattern.
Furthermore, bimetallic catalysis, for example using a combination of iridium and aluminum catalysts, has been developed for para-selective C-H borylation. nih.govacs.org The Lewis acidic aluminum component can coordinate to a directing group, providing steric hindrance that shields the ortho and meta positions, thereby favoring functionalization at the para position. nih.govacs.org These advanced strategies for selective functionalization are crucial for efficiently synthesizing a diverse library of analogues of this compound with varied substitution patterns for structure-activity relationship studies.
Multi-Component Reactions for Direct Access to Functionalized Methanamines
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer significant advantages in terms of efficiency, atom economy, and molecular diversity. frontiersin.orgorganic-chemistry.orgnih.gov These reactions are increasingly being explored for the direct synthesis of complex molecules like functionalized methanamines, streamlining synthetic sequences and reducing waste generation. frontiersin.orgnih.gov
Several classical MCRs, such as the Strecker and Mannich reactions, provide access to α-amino acids and β-amino carbonyl compounds, respectively, which can be precursors to methanamines. nih.gov More contemporary MCRs often utilize metal catalysis to achieve novel transformations. frontiersin.org For instance, a gold-catalyzed one-pot MCR of activated alkynes, methanamine, and aldehydes has been reported for the synthesis of N-substituted dihydropyridines. frontiersin.org While not directly yielding benzylamines, this illustrates the potential of MCRs to rapidly build molecular complexity.
Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful for generating diverse scaffolds. mdpi.com The Ugi four-component reaction (U-4CR), for example, combines a carbonyl compound, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like structure. nih.govmdpi.com A three-component version of the Ugi reaction can yield α-aminoamides. nih.gov Strategic selection of the starting components could potentially lead to structures that can be readily converted to this compound or its analogues.
Copper-catalyzed carboamination of styrenes with potassium alkyltrifluoroborates and amines represents a direct method for assembling secondary benzylamines. nih.gov This three-component coupling reaction proceeds through a likely radical mechanism and demonstrates the potential for creating C-C and C-N bonds in a single step. nih.gov The development of similar MCRs tailored for the direct introduction of the aminomethyl group onto a substituted aromatic ring would be a significant advancement in the synthesis of this compound.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes. This involves the use of safer solvents, renewable feedstocks, and catalytic methods, as well as the minimization of waste.
Solvent-Free and Microwave-Assisted Syntheses
Solvent-free reactions and the use of microwave irradiation are key techniques in green chemistry that can lead to significant improvements in reaction efficiency and environmental impact. jocpr.com Microwave-assisted organic synthesis often results in dramatically reduced reaction times, increased yields, and higher product purity compared to conventional heating methods. jocpr.comnih.govresearchgate.net This is attributed to the efficient and uniform heating of the reaction mixture by microwaves. jocpr.com
For the synthesis of benzylamines and related structures, microwave-assisted methods have been successfully employed. For example, a microwave-assisted bimolecular nucleophilic substitution has been used as the final step in the synthesis of N-benzylamide conjugates. nih.gov Similarly, microwave irradiation has been utilized for the ring-opening of oxazolones by amines to form benzamides, a reaction that was difficult under conventional heating. researchgate.net These examples highlight the potential for developing a microwave-assisted synthesis of this compound, potentially from the corresponding benzaldehyde (B42025) or benzyl (B1604629) halide, which could offer significant advantages in terms of speed and efficiency.
Solvent-free conditions, often coupled with microwave irradiation, further enhance the green credentials of a synthetic process by eliminating the need for potentially hazardous and difficult-to-recycle solvents. A catalytic amount of manganese dioxide under solvent-free conditions has been used for the N-alkylation of amines using alcohols as green alkylating agents. organic-chemistry.org The development of a similar solvent-free, catalytic method for the synthesis of this compound would represent a significant step towards a more sustainable production process.
| Reaction Type | Reactants | Conditions | Key Advantages |
| Nucleophilic Substitution | NSAID-linker, Benzylamine (B48309) | Microwave, Isopropyl alcohol | Suppression of elimination side-products, rapid reaction. nih.gov |
| Ring Opening | 4-(4-dimethylaminobenzylidene)-2-phenyl-5-oxazolone, Anilines | Microwave | Overcomes low reactivity of conventional heating, reduced reaction time, good yields. researchgate.net |
| N-Alkylation | Amines, Alcohols | MnO2 catalyst, Solvent-free, Air | Use of green alkylating agents, atom economy. organic-chemistry.org |
Sustainable Catalytic Systems and Reagent Recycling
The development of sustainable catalytic systems is a cornerstone of green chemistry, aiming to replace stoichiometric reagents with more efficient and recyclable catalysts. For amine synthesis, this includes the use of earth-abundant metals and the design of processes that allow for easy catalyst recovery and reuse. nih.gov Manganese, for example, is an attractive alternative to precious metals due to its low cost, low toxicity, and natural abundance. nih.gov Manganese catalysts have shown significant potential in C-H functionalization reactions, which could be applied to the synthesis of precursors for this compound. nih.gov
Heterogeneous catalysts, such as copper-based metal-organic frameworks (Cu-MOFs), offer the advantage of easy separation from the reaction mixture and potential for recycling. nih.gov Cu-MOFs have been used as recyclable catalysts for the oxidative dehydrogenative coupling of amines and alcohols to produce imines and amides. nih.gov The synthesis of benzylamines from lignin-derived compounds, a renewable feedstock, is another area where sustainable catalysis is being actively researched. rsc.org
| Catalyst System | Reaction Type | Key Features |
| Manganese Catalysts | C-H Functionalization | Earth-abundant metal, low toxicity, cost-effective. nih.gov |
| Copper-MOF | Oxidative Dehydrogenative Coupling | Heterogeneous, recyclable catalyst. nih.gov |
| Ruthenium Complexes | Amination of Alcohols | Use of renewable feedstocks (lignin-derived). rsc.org |
Flow Chemistry and Continuous Processing Techniques for Scalable Synthesis
Flow chemistry, or continuous processing, is a modern approach to chemical synthesis that offers numerous advantages over traditional batch production, particularly for scalable manufacturing. sterlingpharmasolutions.comeuropeanpharmaceuticalreview.comdurham.ac.uk In a flow system, reactants are continuously pumped through a reactor, where they mix and react. sterlingpharmasolutions.comganeshremedies.com This technique allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product quality, higher yields, and enhanced safety. ganeshremedies.comnih.govresearchgate.net
Continuous processing also enables the safe use of hazardous reagents and intermediates by generating them in situ and consuming them immediately in the next reaction step. europeanpharmaceuticalreview.com This minimizes the inventory of dangerous materials, significantly improving the safety profile of the process. sterlingpharmasolutions.comnih.gov Furthermore, flow systems can be easily automated and integrated with in-line analytical techniques for real-time monitoring and optimization of the reaction. azolifesciences.com
| Parameter | Batch Processing | Flow Chemistry/Continuous Processing |
| Scale | Step-wise, large volumes | Continuous, smaller reactor volumes |
| Heat & Mass Transfer | Often limited | Excellent |
| Safety | Handling of large quantities of hazardous materials | In situ generation and consumption of hazardous intermediates |
| Control | Less precise control over parameters | Precise control over temperature, pressure, time |
| Scalability | Often requires re-optimization | More straightforward scale-up |
| Process Integration | Difficult to integrate multiple steps | Easily integrated multi-step synthesis |
Elucidating Reaction Mechanisms and Reactivity Profiles of 2 Chloro 5 Methoxyphenyl Methanamine
Mechanistic Studies of N-Functionalization Reactions
The primary amine group in (2-Chloro-5-methoxyphenyl)methanamine is a key site for nucleophilic reactions, enabling the formation of a wide range of nitrogen-containing compounds.
Acylation and Alkylation Reactions: Kinetics and Selectivity
The N-functionalization of benzylamines, such as this compound, through acylation and alkylation are fundamental transformations in organic chemistry.
Acylation reactions, often employing acyl chlorides or anhydrides, proceed through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the methanamine attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group, typically a chloride ion, to form a stable amide. The kinetics of this reaction are influenced by the concentration of both the amine and the acylating agent, as well as the nature of the solvent and the presence of any catalysts. Lewis acids can be used to activate the acylating agent, increasing the reaction rate. masterorganicchemistry.com
Alkylation reactions introduce alkyl groups onto the nitrogen atom. These reactions typically follow an SN2 pathway, where the amine acts as a nucleophile and attacks an alkyl halide, displacing the halide leaving group. The selectivity for mono- versus di-alkylation can be controlled by stoichiometry and reaction conditions. Using a bulky alkylating agent or a large excess of the amine can favor mono-alkylation.
Amidation and Sulfonamidation Pathways
Amidation can be achieved through various methods, including the reaction with carboxylic acids activated by coupling agents or via acyl chlorides as mentioned above. These reactions are crucial for synthesizing a diverse array of amide-containing molecules. nih.gov
Sulfonamidation involves the reaction of the primary amine with a sulfonyl chloride in the presence of a base. This reaction leads to the formation of a sulfonamide linkage, a common functional group in many pharmaceutical compounds. nih.gov The mechanism is analogous to acylation, with the amine attacking the electrophilic sulfur atom of the sulfonyl chloride. The synthesis of sulfonamidomethyltrifluoroborates and their subsequent cross-coupling with aryl chlorides represents a novel approach to creating sulfonamidomethyl aryl linkages. nih.gov
Reactivity of the Aryl Halide Moiety
The chloro-substituted aromatic ring of this compound provides a handle for carbon-carbon and carbon-nitrogen bond formation through transition metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures. taylorandfrancis.com
The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent with an organic halide. yonedalabs.comlibretexts.org The catalytic cycle generally involves three key steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds, coupling an amine with an aryl halide. wikipedia.orgorganic-chemistry.org This reaction has become a widely used method for the synthesis of aryl amines, offering significant advantages over traditional methods. wikipedia.org The mechanism involves oxidative addition of the aryl chloride to the palladium catalyst, followed by coordination of the amine, deprotonation, and finally reductive elimination to form the C-N bond. wikipedia.org
Interactive Data Table: Comparison of Suzuki-Miyaura and Buchwald-Hartwig Reactions
| Feature | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Bond Formed | Carbon-Carbon (C-C) | Carbon-Nitrogen (C-N) |
| Nucleophile | Organoboron reagent (e.g., boronic acid) | Amine (primary or secondary) |
| Electrophile | Aryl or vinyl halide/triflate | Aryl or vinyl halide/triflate |
| Catalyst | Palladium complex | Palladium complex |
| Key Mechanistic Steps | Oxidative Addition, Transmetalation, Reductive Elimination | Oxidative Addition, Amine Coordination/Deprotonation, Reductive Elimination |
Chemoselectivity in Cross-Coupling Reactions: Differential Reactivity of C-Cl Bonds
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl. This differential reactivity allows for chemoselective transformations in molecules containing multiple different halogen substituents. While aryl chlorides are generally less reactive than bromides and iodides, the development of specialized ligands and catalyst systems has enabled their efficient use in cross-coupling reactions. kochi-tech.ac.jp This allows for sequential couplings where a more reactive halide can be coupled first, followed by the reaction of the C-Cl bond under different conditions.
Nucleophilic Substitution at the Aromatic Ring: Influence of Substituents
Nucleophilic aromatic substitution (SNAr) is another important reaction pathway for aryl halides. chemistrysteps.com This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). libretexts.orgnih.gov These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon nucleophilic attack. nih.gov
In this compound, the methoxy (B1213986) group is an electron-donating group, and the chloro group itself is only weakly deactivating. Therefore, the aromatic ring is not strongly activated towards traditional SNAr reactions. However, under forcing conditions or with very strong nucleophiles, substitution may occur. The substituent pattern on the aromatic ring plays a crucial role in determining the feasibility and outcome of nucleophilic aromatic substitution reactions. libretexts.orgmasterorganicchemistry.com Recent studies have also provided evidence that some SNAr reactions may proceed through a concerted mechanism rather than the classical two-step addition-elimination pathway. nih.gov
Transformations Involving the Methanamine Bridge and Aromatic Ring
The reactivity of this compound is characterized by the interplay between its three key functional components: the primary amine of the methanamine bridge, the electron-rich aromatic ring, and the substituents that modulate the ring's electron density. This section explores the significant transformations this compound can undergo, focusing on reactions at the methanamine group and electrophilic substitutions on the phenyl ring.
Condensation Reactions and Imine Formation
The primary amine functionality of this compound makes it a versatile substrate for condensation reactions with carbonyl compounds, such as aldehydes and ketones. This reaction, typically proceeding under mild, often acid-catalyzed conditions, results in the formation of a carbon-nitrogen double bond (C=N), yielding a class of compounds known as imines or Schiff bases. masterorganicchemistry.comjconsortium.com
The general reaction can be represented as: R-CHO + (2-Chloro-5-methoxyphenyl)CH₂NH₂ ⇌ (2-Chloro-5-methoxyphenyl)CH₂N=CHR + H₂O
The versatility of this reaction allows for the synthesis of a wide array of Schiff bases by varying the aldehyde or ketone reactant. These products have found applications in coordination chemistry and as intermediates in organic synthesis. nih.govijsr.net
| Carbonyl Reactant | Product (Schiff Base) | Typical Reaction Conditions |
|---|---|---|
| Benzaldehyde (B42025) | N-((2-Chloro-5-methoxyphenyl)methyl)-1-phenylmethanimine | Ethanol, reflux, catalytic acetic acid |
| Salicylaldehyde (2-Hydroxybenzaldehyde) | 2-(((2-Chloro-5-methoxyphenyl)methylimino)methyl)phenol | Methanol, room temperature |
| Acetone (Propan-2-one) | (E)-N-((2-Chloro-5-methoxyphenyl)methyl)propan-2-imine | Toluene (B28343), Dean-Stark apparatus, p-TsOH catalyst |
| Cyclohexanone | N-((2-Chloro-5-methoxyphenyl)methyl)cyclohexan-1-imine | Methanol, reflux |
Electrophilic Aromatic Substitutions on the Methoxy-Substituted Phenyl Ring
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. msu.edu The regiochemical outcome of such reactions on the this compound ring is dictated by the directing effects of the existing substituents: the chloro (-Cl) group, the methoxy (-OCH₃) group, and the methanamine (-CH₂NH₂) group. masterorganicchemistry.comyoutube.com
The directing influence of each substituent is a combination of inductive and resonance effects:
Methoxy group (-OCH₃): This is a powerful activating group that donates electron density to the ring via resonance. It is a strong ortho, para-director. msu.edu
Chloro group (-Cl): Halogens are deactivating due to their strong inductive electron withdrawal but are ortho, para-directing because of electron donation through resonance. youtube.com
Methanamine group (-CH₂NH₂): This group is generally considered weakly activating and ortho, para-directing. However, under the strongly acidic conditions often used for EAS reactions (e.g., nitration), the amine is protonated to form -CH₂NH₃⁺. This ammonium (B1175870) group is strongly deactivating and becomes a meta-director.
| Reaction | Typical Reagents | Major Predicted Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | (2-Chloro-5-methoxy-4-nitrophenyl)methanamine and (2-Chloro-5-methoxy-6-nitrophenyl)methanamine |
| Bromination | Br₂, FeBr₃ | (4-Bromo-2-chloro-5-methoxyphenyl)methanamine and (6-Bromo-2-chloro-5-methoxyphenyl)methanamine |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(3-Chloro-4-(aminomethyl)-6-methoxyphenyl)ethan-1-one |
| Sulfonation | Fuming H₂SO₄ | 3-Chloro-4-(aminomethyl)-6-methoxybenzenesulfonic acid |
Oxidative and Reductive Transformations of the Methylamine Group
The methanamine group (-CH₂NH₂) is susceptible to both oxidation and reduction, offering pathways to other important functional groups.
Oxidative Transformations: The primary amine of the benzylamine (B48309) scaffold can be oxidized to form an imine or, upon hydrolysis, an aldehyde. niscpr.res.in The oxidation of benzylamines often proceeds through a carbanionic intermediate. nih.gov Various oxidizing agents can be employed to achieve this transformation. For instance, biological systems utilize enzymes like monoamine oxidase to convert benzylamine into benzaldehyde. wikipedia.org In a laboratory setting, chemical reagents can achieve a similar outcome, providing a synthetic route to (2-Chloro-5-methoxyphenyl)benzaldehyde.
Reductive Transformations: While the primary amine is already in a reduced state, the benzyl-nitrogen bond (C₆H₅CH₂–NH₂) can be cleaved under reductive conditions. This process, known as hydrogenolysis, involves the use of hydrogen gas (H₂) and a metal catalyst, typically palladium on carbon (Pd/C). wikipedia.org This reaction effectively removes the substituted benzyl (B1604629) group, releasing ammonia (B1221849) (or a primary amine if the nitrogen is further substituted) and yielding the corresponding toluene derivative. For this compound, hydrogenolysis would produce 2-chloro-5-methoxytoluene and ammonia. This reaction showcases the use of the benzylamine group as a masked form of ammonia in multi-step syntheses. wikipedia.org
| Transformation | Reagents | Product |
|---|---|---|
| Oxidation (to Aldehyde) | e.g., Mild oxidizing agent followed by hydrolysis | 2-Chloro-5-methoxybenzaldehyde (B186433) |
| Reductive Cleavage (Hydrogenolysis) | H₂, Pd/C | 2-Chloro-5-methoxytoluene and Ammonia |
Advanced Spectroscopic and Computational Characterization of 2 Chloro 5 Methoxyphenyl Methanamine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of (2-Chloro-5-methoxyphenyl)methanamine. Through a combination of one-dimensional and two-dimensional experiments, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals can be achieved, offering deep insights into the connectivity and chemical environment of each atom within the molecule.
The structural elucidation of this compound is fundamentally based on its ¹H and ¹³C NMR spectra. The ¹H NMR spectrum provides information on the chemical environment and multiplicity of the hydrogen atoms, while the ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
Based on established chemical shift principles and data from structurally related compounds, a predicted assignment for the ¹H and ¹³C NMR spectra of this compound in a common solvent like CDCl₃ can be hypothesized. The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons on the benzene (B151609) ring. The methoxy (B1213986) group (-OCH₃) would appear as a singlet, and the benzylic methylene (B1212753) group (-CH₂NH₂) would also be a singlet, with the amine protons (-NH₂) potentially appearing as a broad singlet.
To confirm these assignments and establish connectivity, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal scalar couplings between protons, primarily identifying adjacent protons. For this molecule, COSY would show correlations between the aromatic protons on the substituted ring, helping to confirm their relative positions.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of each protonated carbon atom by linking the previously assigned proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for piecing together the molecular skeleton. For instance, HMBC would show correlations from the methoxy protons to the aromatic carbon they are attached to (C-5), and from the benzylic methylene protons to the quaternary aromatic carbon (C-2) and other nearby ring carbons.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
| Atom Name | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| H3 | ~6.8-7.0 | ~112-115 | C1, C5 |
| H4 | ~6.7-6.9 | ~113-116 | C2, C6 |
| H6 | ~7.2-7.4 | ~128-131 | C2, C4 |
| -CH₂NH₂ | ~3.8-4.0 | ~40-45 | C1, C2, C6 |
| -OCH₃ | ~3.8-3.9 | ~55-57 | C5 |
| C1 | - | ~135-138 | H6, H-CH₂ |
| C2 | - | ~125-128 | H3, H-CH₂ |
| C3 | - | ~112-115 | H4 |
| C4 | - | ~113-116 | H3, H6 |
| C5 | - | ~158-160 | H4, H-OCH₃ |
Note: The data in this table is predicted and requires experimental verification for definitive assignment.
While solution-state NMR provides data on the averaged structure of a molecule, solid-state NMR (ssNMR) offers insights into the structure and dynamics in the solid phase. googleapis.com This technique is particularly powerful for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—and for detailed conformational analysis. googleapis.com For this compound, ssNMR could be used to determine if different crystalline packing arrangements exist, which can have significant impacts on the physical properties of the material. By analyzing the chemical shift anisotropies and using techniques like cross-polarization magic-angle spinning (CP-MAS), one can probe the local environment of each carbon and proton, revealing subtle differences between polymorphs or identifying distinct conformers within the unit cell. googleapis.com
Dynamic NMR (DNMR) is a technique used to study the rates of chemical exchange processes that occur on the NMR timescale. uobasrah.edu.iq For molecules like this compound, there are several potential dynamic processes, such as the rotation around the C-C bond connecting the benzyl (B1604629) group to the aromatic ring or inversion at the nitrogen atom. By acquiring NMR spectra at variable temperatures, one can observe changes in the line shape of the signals. At low temperatures, where the interconversion is slow, distinct signals for different conformers or rotamers might be observed. As the temperature increases, these signals broaden and eventually coalesce into a single, time-averaged signal. Analysis of these line shapes allows for the calculation of the activation energy barriers for these conformational interconversions, providing valuable thermodynamic data about the molecule's flexibility. uobasrah.edu.iq
Mass Spectrometry (MS) for Precise Molecular Weight and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This precision allows for the determination of the elemental composition of this compound. The theoretical exact mass can be calculated based on the masses of the most abundant isotopes of its constituent elements (C, H, Cl, N, O). An experimental HRMS measurement that matches this theoretical mass to within a few parts per million (ppm) provides strong evidence for the compound's molecular formula, C₈H₁₀ClNO.
Interactive Data Table: Elemental Composition and Theoretical Exact Mass.
| Formula | Element | Count | Isotopic Mass | Total Mass |
|---|---|---|---|---|
| C₈H₁₀³⁵ClNO | Carbon | 8 | 12.000000 | 96.000000 |
| Hydrogen | 10 | 1.007825 | 10.07825 | |
| Chlorine-35 | 1 | 34.968853 | 34.968853 | |
| Nitrogen | 1 | 14.003074 | 14.003074 | |
| Oxygen | 1 | 15.994915 | 15.994915 |
| Total | | | | 171.045092 |
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). The resulting fragment ions are then analyzed by a second mass spectrometer. This process provides detailed structural information by revealing the molecule's fragmentation pathways.
For protonated this compound, [M+H]⁺, the fragmentation is expected to follow patterns characteristic of benzylamines. Key fragmentation pathways would likely include:
Loss of Ammonia (B1221849) (NH₃): A very common fragmentation for primary amines, leading to the formation of a stable benzyl cation. This would result in a fragment ion with a mass corresponding to [M+H - NH₃]⁺.
Benzylic Cleavage: The bond between the methylene group and the aromatic ring can cleave, although the loss of ammonia is typically more favorable.
Cleavage of the Methoxy Group: Loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O) from the methoxy group can occur after initial fragmentation events.
Loss of Chlorine: Cleavage of the C-Cl bond is also a possible fragmentation pathway.
The analysis of these fragmentation patterns in the MS/MS spectrum allows for the confirmation of the connectivity of the different functional groups within the molecule, complementing the data obtained from NMR spectroscopy.
X-ray Crystallography for Definitive Solid-State Structural Determination (Applicable to Crystalline Salts/Derivatives)
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For derivatives of this compound that form suitable crystals, this technique provides unparalleled insight into molecular geometry, conformation, and the intricate network of intermolecular interactions that govern the crystal lattice. mdpi.comias.ac.in While specific crystallographic data for the parent compound is not widely published, analysis of closely related structures provides a robust framework for understanding its solid-state behavior.
The crystal structure of a molecule reveals the exact measurements of its covalent framework. In derivatives of this compound, key parameters include the bond lengths and angles associated with the substituted benzene ring, the methoxy group, the chloro substituent, and the aminomethyl side chain.
Studies on analogous compounds, such as 2-chloro-N-(4-methoxyphenyl)acetamide, show typical values for these parameters. researchgate.net The C-Cl bond length is a critical parameter, while the C-O bonds of the methoxy group and the C-N bond of the amine function define the connectivity of the substituents. The geometry around the sp² hybridized carbons of the phenyl ring is expected to be trigonal planar, with angles close to 120°. researchgate.net
Table 1: Representative Geometric Parameters from a Related Crystal Structure (2-chloro-N-(4-methoxyphenyl)acetamide) Note: This data is for a related derivative and serves as an illustrative example.
| Parameter | Value | Reference |
| Torsion Angle | ||
| C7—C6—O2—C9 | -174.61 (10)° | researchgate.net |
| Cl1—C1—C2—O1 | 52.89 (12)° | researchgate.net |
| Dihedral Angle | ||
| Phenyl Ring & Acetamido Group | 28.87 (5)° | researchgate.netnih.gov |
The packing of molecules in a crystal is directed by a complex interplay of intermolecular forces. ias.ac.ined.ac.uk For derivatives of this compound, the primary amine group is a potent hydrogen bond donor, while the methoxy oxygen and the chloro atom can act as hydrogen bond acceptors. This allows for the formation of robust hydrogen bonding networks, such as N—H⋯O and N—H⋯Cl, which are instrumental in building the supramolecular architecture. researchgate.net Weaker interactions, including C—H⋯O, C—H⋯Cl, and C—H⋯π(ring) interactions, also play a significant role in stabilizing the crystal packing. researchgate.netnih.govnih.gov
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is an essential tool for identifying functional groups and probing the vibrational modes of a molecule. sapub.org For this compound, the spectra would be characterized by distinct bands corresponding to the vibrations of its constituent parts. mdpi.com
The primary amine (–NH₂) group would exhibit characteristic N-H stretching vibrations, typically in the 3300-3500 cm⁻¹ region. The methylene (–CH₂) group of the benzylamine (B48309) moiety shows symmetric and asymmetric stretching vibrations between 2800 and 3000 cm⁻¹. scirp.org Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. ijrte.org
The "fingerprint" region, below 1600 cm⁻¹, contains a wealth of structural information. Key vibrations include aromatic C=C stretching (approx. 1450-1600 cm⁻¹), C-N stretching, C-O stretching of the methoxy group, and the C-Cl stretching vibration. researchgate.net The C-Cl stretch is particularly diagnostic and is typically observed as a strong band in the 600-800 cm⁻¹ range. scirp.orgijrte.orgnipne.ro Bending vibrations of the amine, methylene, and aromatic C-H groups also appear in this region. researchgate.net Comparing experimental spectra with those predicted by theoretical calculations, such as DFT, can provide a more detailed and accurate assignment of the observed vibrational modes. ijrte.orgnipne.ro
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Reference |
| N-H Stretch | Amine (-NH₂) | 3300 - 3500 | nih.gov |
| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 | ijrte.org |
| C-H Stretch (Aliphatic) | Methylene (-CH₂-) | 2800 - 3000 | scirp.org |
| C=C Stretch (Aromatic) | Phenyl Ring | 1450 - 1600 | mdpi.com |
| C-O Stretch | Methoxy (-OCH₃) | 1200 - 1300 (asymmetric), 1000-1100 (symmetric) | colab.ws |
| C-N Stretch | Aminomethyl (-CH₂NH₂) | 1020 - 1250 | sapub.org |
| C-Cl Stretch | Chloro (-Cl) | 600 - 800 | scirp.orgijrte.org |
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The chromophore in this compound is the substituted benzene ring. The electronic spectrum is dominated by π → π* transitions characteristic of the aromatic system.
Compared to unsubstituted benzene, the presence of the chloro, methoxy, and aminomethyl groups (auxochromes) is expected to cause a bathochromic shift (a shift to longer wavelengths) and an increase in the intensity of the absorption bands. The methoxy and amino groups are strong electron-donating groups that increase the electron density of the π-system, thereby lowering the energy required for electronic excitation. The chloro group, while electron-withdrawing inductively, can donate electron density through resonance. The combined effect of these substituents on the benzene ring influences the energy of the frontier molecular orbitals and thus the wavelengths of maximum absorption (λmax).
Computational Chemistry Approaches for Molecular Understanding
Computational chemistry, particularly methods rooted in quantum mechanics, offers profound insights into molecular properties that can be difficult to ascertain through experimental means alone. mdpi.com
Density Functional Theory (DFT) has become a cornerstone of modern chemical research for its balance of accuracy and computational efficiency. orientjchem.org Using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), one can perform geometry optimization to determine the most stable three-dimensional structure of this compound in the gas phase. ijrte.orgmdpi.com This process yields key structural parameters that can be compared with experimental data from crystallography. dergipark.org.tr
A primary output of DFT calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and chemical reactivity. nih.govresearchgate.net A smaller gap generally implies higher reactivity and polarizability. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring, reflecting its role as the primary electron donor site. The LUMO is likely distributed across the aromatic ring and the electron-withdrawing chloro substituent. The energy gap between these orbitals would be indicative of the energy required for the lowest electronic transition, which correlates with the UV-Vis absorption spectrum. schrodinger.com
Table 3: Conceptual DFT-Calculated Parameters for Aromatic Amines Note: These values are representative examples from studies on related molecules and illustrate the typical output of such calculations.
| Parameter | Description | Typical Calculated Value (eV) | Reference |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.0 | nih.govscispace.com |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.1 to -1.0 | nih.govscispace.com |
| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 4.0 to 5.5 | nih.govresearchgate.net |
Quantum Chemical Calculations for Reaction Energy Profiles and Transition State Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful tool for elucidating the mechanisms of chemical reactions involving this compound and its derivatives. By mapping the potential energy surface (PES) of a reaction, these calculations can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for the determination of reaction energy profiles, which provide quantitative insights into the feasibility and kinetics of a given transformation.
The reaction energy profile plots the energy of the system against the reaction coordinate, a parameter that represents the progress of the reaction. Key points on this profile include local minima, corresponding to stable species (reactants, intermediates, and products), and saddle points, which represent the transition states. The energy difference between the reactants and the highest energy transition state is the activation energy (ΔG‡), a critical factor in determining the reaction rate. A lower activation energy implies a faster reaction.
Transition state analysis is a pivotal component of these studies. By analyzing the geometry and vibrational frequencies of a transition state structure, researchers can confirm that it represents the true saddle point connecting reactants and products. A transition state is characterized by having exactly one imaginary frequency in its vibrational spectrum, which corresponds to the motion along the reaction coordinate. The magnitude of this imaginary frequency provides information about the curvature of the PES at the saddle point.
| Reaction Step | Species | Relative Gibbs Free Energy (kcal/mol) | Description |
|---|---|---|---|
| 1 | Reactants | 0.0 | Starting materials |
| 2 | Transition State 1 (TS1) | +18.6 | N-H deprotonation |
| 3 | Intermediate 1 | -5.2 | Deprotonated species |
| 4 | Transition State 2 (TS2) | +25.0 | Rate-determining C-H activation |
| 5 | Intermediate 2 | -10.8 | C-H activated complex |
| 6 | Transition State 3 (TS3) | +15.3 | Reductive elimination |
| 7 | Products | -20.1 | Final functionalized product |
This table presents illustrative data for a hypothetical reaction of a substituted benzylamine, based on values reported for similar systems. acs.org
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a computational technique that provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the reactivity of a molecule towards electrophilic and nucleophilic attack. nih.govbohrium.com The MEP is calculated from the total electron density of the molecule and is mapped onto its surface, typically represented by a color spectrum.
The different colors on an MEP map indicate regions of varying electrostatic potential. Generally:
Red indicates regions of most negative electrostatic potential, which are rich in electrons and are therefore susceptible to electrophilic attack. These areas are often associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen.
Blue indicates regions of most positive electrostatic potential, which are electron-deficient and are thus prone to nucleophilic attack. These regions are typically found around hydrogen atoms, particularly those bonded to electronegative atoms.
Green represents regions of neutral or near-zero potential.
For this compound, an MEP analysis would reveal several key reactive sites. The nitrogen atom of the amine group, with its lone pair of electrons, would be expected to be a region of high negative potential (red), making it a primary site for electrophilic attack or protonation. The oxygen atom of the methoxy group would also exhibit a negative potential. nih.gov Conversely, the hydrogen atoms of the amine group would show a positive potential (blue), making them potential sites for hydrogen bonding. nih.gov The aromatic ring would display a more complex potential distribution, with the electron-donating methoxy group and the electron-withdrawing chloro group influencing the electron density of the ring system.
MEP analysis can provide quantitative data by identifying the points of minimum and maximum potential on the molecular surface. These values, denoted as V_min and V_max, respectively, can be used to compare the reactivity of different sites within a molecule or across a series of related compounds. A more negative V_min value at a particular site suggests a higher susceptibility to electrophilic attack.
The following table provides hypothetical MEP values for key atomic sites in this compound, based on computational studies of similar substituted aromatic compounds.
| Atomic Site | Predicted MEP Value (kcal/mol) | Predicted Reactivity |
|---|---|---|
| Amine Nitrogen (N) | -35.0 | Highly susceptible to electrophilic attack |
| Methoxy Oxygen (O) | -25.0 | Susceptible to electrophilic attack |
| Amine Hydrogens (H) | +45.0 | Susceptible to nucleophilic attack/H-bonding |
| Aromatic Ring (average) | -5.0 to +5.0 | Moderately reactive, influenced by substituents |
| Aromatic C-Cl region | Slightly positive | Potential site for nucleophilic attack |
This table presents illustrative MEP values for this compound, estimated from data on analogous methoxyphenyl and chlorophenyl compounds. nih.govbohrium.comresearchgate.net
Non-Linear Optical (NLO) Properties Calculations
Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics, including frequency conversion and optical switching. unifr.ch Computational quantum chemistry provides a powerful means to predict and understand the NLO properties of molecules, guiding the design of new materials with enhanced performance. The NLO response of a molecule is determined by its hyperpolarizability, which describes how the molecule's dipole moment changes in the presence of a strong external electric field.
DFT calculations are widely used to compute the NLO properties of organic molecules. nih.gov The key parameters calculated are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a direct measure of the second-order NLO activity of a molecule. For a molecule to exhibit a non-zero β value, it must be non-centrosymmetric.
The NLO properties of molecules like this compound are influenced by the presence of electron-donating and electron-withdrawing groups, which can create a charge asymmetry within the molecule. In this case, the methoxy and amine groups are electron-donating, while the chloro group is electron-withdrawing. This combination can lead to intramolecular charge transfer (ICT), which is a key factor for enhancing the hyperpolarizability.
While there are no specific NLO calculations reported for this compound, studies on other substituted aromatic compounds provide a framework for understanding its potential NLO properties. The table below presents representative calculated NLO data for some substituted benzene derivatives, illustrating the range of values that can be expected.
| Molecule | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |
|---|---|---|---|
| Benzene | 0.00 | 67.4 | 0.0 |
| Aniline (B41778) | 1.53 | 80.1 | 56.2 |
| Chlorobenzene | 1.69 | 82.3 | -18.5 |
| p-Nitroaniline | 6.21 | 95.7 | 1320.6 |
| Hypothetical Substituted Benzylamine | 3.50 | 110.5 | 450.0 |
This table provides illustrative NLO data for related compounds to contextualize the potential properties of this compound. unifr.chnih.gov
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the conformational dynamics and flexibility of a molecule like this compound. This is crucial for understanding its structure-property relationships, as the biological activity and physical properties of a molecule are often dependent on its three-dimensional shape.
The primary goal of using MD for conformational space exploration is to identify the low-energy conformations that the molecule is most likely to adopt. The simulation starts with an initial structure, which is then allowed to evolve over time at a given temperature and pressure. The trajectory of the simulation, which is a record of the positions and velocities of all atoms at each time step, can then be analyzed to identify the most populated conformational states.
For a flexible molecule like this compound, there are several rotatable bonds, including the C-C bond between the phenyl ring and the aminomethyl group, and the C-N bond of the amine. Rotation around these bonds can lead to a variety of different conformers. MD simulations can explore the energy landscape associated with these rotations and determine the relative stability of the different conformers.
Studies on substituted benzylamines have identified various stable conformations, often described by the torsion angles around the key single bonds. colostate.edu The results of an MD simulation can be used to construct a Ramachandran-like plot of the key dihedral angles, which visually represents the accessible conformational space.
The following table presents a hypothetical summary of the results from a conformational analysis of a substituted benzylamine, illustrating the type of information that can be obtained from MD simulations.
| Conformer | Dihedral Angle 1 (Cα-C-C-N) (°) | Dihedral Angle 2 (C-C-N-H) (°) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|---|
| Anti | ~180 | ~60 | 0.00 | 65 |
| Gauche 1 | ~60 | ~180 | 0.85 | 25 |
| Gauche 2 | ~-60 | ~180 | 1.20 | 10 |
This table provides illustrative data from a conformational analysis of a substituted benzylamine, based on findings for similar molecules. colostate.edu
Strategic Applications of 2 Chloro 5 Methoxyphenyl Methanamine As a Key Intermediate in Complex Organic Synthesis
Construction of Nitrogen-Containing Heterocyclic Systems
The primary amino group of (2-chloro-5-methoxyphenyl)methanamine is a key functional handle for its incorporation into various nitrogen-containing heterocyclic systems. This is typically achieved through condensation and cyclization reactions with appropriate reaction partners.
Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities. The synthesis of quinazolines often involves the reaction of a benzylamine (B48309) derivative with a 2-aminobenzaldehyde, 2-aminobenzophenone, or a related species. In this context, this compound can be utilized as the benzylamine component.
One general and efficient method for quinazoline (B50416) synthesis is the copper-catalyzed cascade reaction between a (2-bromophenyl)methylamine and an amidine hydrochloride. While specific examples utilizing this compound are not detailed in readily available literature, this compound fits the substrate scope for such transformations. The reaction would proceed through sequential intermolecular N-arylation, intramolecular nucleophilic substitution, and subsequent aerobic oxidation to furnish the final quinazoline product.
Similarly, molecular iodine can catalyze the amination of the benzylic sp³ C-H bond of 2-aminobenzaldehydes or 2-aminobenzophenones with benzylamines to yield quinazolines. This transition-metal-free approach, using oxygen as the oxidant, represents a green and economical pathway where this compound could serve as the benzylamine source.
The synthesis of quinoline (B57606) derivatives can also be envisioned using this key intermediate. General methods for quinoline synthesis often involve the cyclization of precursors derived from anilines. While direct, single-step conversions of N-aryl amides to quinolines have been developed, the integration of this compound would likely involve its initial conversion to a suitable aniline (B41778) derivative before cyclization.
The following table summarizes representative, though generalized, synthetic approaches where this compound could be a potential substrate for the synthesis of quinazolines.
| Reaction Type | Potential Co-Reactant | Catalyst/Reagent | Key Features |
| Copper-Catalyzed Cascade | 2-Aminobenzophenone | CuBr / Air (O₂) | Forms quinazolines through a multi-step one-pot reaction. |
| Iodine-Catalyzed C-H Amination | 2-Aminobenzaldehyde | I₂ / O₂ | A green, transition-metal-free synthesis method. |
| Iridium-Catalyzed Dehydrogenative Coupling | 2-Aminoarylmethanol | Iridium Catalyst | High atom-economy and mild reaction conditions. |
Beyond quinazolines and quinolines, this compound is a precursor for other fused polycyclic systems. Intramolecular and intermolecular cyclization reactions are fundamental strategies for constructing such complex scaffolds. For instance, derivatives of this amine could undergo cyclization to form tetracyclic or other polycyclic aromatic systems, which are of interest in medicinal chemistry and materials science.
A related compound, 2-Chloro-5-methoxybenzyl bromide, which can be synthesized from the corresponding alcohol, is described as a cyclization agent used in the synthesis of tetracyclines and tetralones, often in the presence of polyphosphoric acid. This suggests that derivatives of this compound could be similarly employed in acid-catalyzed cyclization reactions to build fused ring systems.
Role in the Assembly of Complex Aromatic and Heteroaromatic Scaffolds
The strategic placement of the chloro and methoxy (B1213986) groups on the phenyl ring of this compound allows for its use in the assembly of more complex aromatic and heteroaromatic scaffolds through various cross-coupling reactions. The chloro group can participate in reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
For example, the chloro-substituent could be coupled with a boronic acid (Suzuki reaction) to introduce a new aryl or heteroaryl group. The methoxy group can also be a site for chemical modification, such as demethylation to a phenol, which can then be used for further functionalization. This multi-functionality makes this compound a versatile node for building intricate molecular frameworks.
Precursor in the Development of Advanced Organic Materials (e.g., Ligands, Functionalized Polymers)
The structural features of this compound make it an attractive precursor for the development of advanced organic materials. The amine functionality can be used to anchor the molecule to polymer backbones or other surfaces. The aromatic ring, with its specific electronic properties influenced by the chloro and methoxy substituents, can be incorporated into ligands for metal catalysts or into the structure of functionalized polymers.
For instance, the amine could be reacted with appropriate monomers to be incorporated into polyamides or polyimides. The presence of the chloro and methoxy groups can tune the electronic properties, solubility, and thermal stability of the resulting polymers. In the context of ligand design, the nitrogen atom and the aromatic ring can act as coordination sites for metal ions, and the substituents can be used to modulate the steric and electronic environment of the metal center.
Integration into Diversified Molecular Libraries for Chemical Biology Studies (Focus on Synthetic Strategy)
In the field of chemical biology, the generation of diverse molecular libraries is crucial for the discovery of new bioactive compounds. This compound can serve as a key building block in the combinatorial synthesis of such libraries.
The synthetic strategy would involve leveraging the reactivity of the amine group for diversification. For example, a library of amides could be readily generated by reacting this compound with a diverse set of carboxylic acids. Further diversification could be achieved by performing cross-coupling reactions on the chloro-substituted aromatic ring. This parallel synthesis approach would allow for the rapid generation of a large number of structurally related compounds, which could then be screened for biological activity.
The following table outlines a potential synthetic strategy for library diversification starting from this compound.
| Step | Reaction Type | Reagent/Reactant | Outcome |
| 1 | Amide Coupling | Library of diverse carboxylic acids | Generation of a diverse amide library. |
| 2 | Suzuki Cross-Coupling | Library of diverse boronic acids | Introduction of various aryl/heteroaryl groups at the chloro-position. |
| 3 | Buchwald-Hartwig Amination | Library of diverse amines | Introduction of various amino groups at the chloro-position. |
This strategic combination of reactions on a single, versatile starting material allows for the efficient exploration of chemical space, which is a cornerstone of modern drug discovery and chemical biology.
Synthesis and Reactivity of Analogues and Derivatives of 2 Chloro 5 Methoxyphenyl Methanamine
Systematic Variation of Aromatic Substituents and Their Impact on Reactivity and Selectivity
The reactivity and selectivity of (2-Chloro-5-methoxyphenyl)methanamine are significantly influenced by the electronic and steric nature of the substituents on the aromatic ring. The existing 2-chloro and 5-methoxy groups exert opposing electronic effects. The chloro group is an electron-withdrawing group (EWG) via its inductive effect, while the methoxy (B1213986) group is an electron-donating group (EDG) through its resonance effect. These inherent properties dictate the regioselectivity of further aromatic substitutions and the reactivity of the benzylic amine side chain.
Systematic variation of these substituents allows for the fine-tuning of the molecule's chemical behavior. For instance, replacing the chloro group with other halogens (e.g., F, Br, I) or the methoxy group with other alkoxy or alkyl groups can modulate the electron density of the aromatic ring and the pKa of the benzylic amine.
Impact on Electrophilic Aromatic Substitution:
In electrophilic aromatic substitution (EAS) reactions, the methoxy group is a strong activating, ortho-, para-director, while the chloro group is a deactivating, ortho-, para-director. leah4sci.commasterorganicchemistry.combyjus.com The combined effect of these two substituents on this compound would direct incoming electrophiles to the positions ortho and para to the methoxy group and ortho to the chloro group. The primary sites for substitution would be C4 and C6. The relative yields of substitution at these positions would be influenced by the steric hindrance imposed by the existing substituents and the incoming electrophile.
The introduction of additional electron-donating groups (EDGs) is expected to increase the rate of EAS, while the addition of further electron-withdrawing groups (EWGs) will decrease it. The table below illustrates the predicted directing effects and relative reactivity of various analogues in a hypothetical nitration reaction.
Table 1: Predicted Impact of Aromatic Substituents on the Nitration of this compound Analogues
| Analogue Structure | Substituent Variation | Predicted Major Regioisomers | Predicted Relative Reactivity (Compared to parent compound) |
|---|---|---|---|
| This compound | - | 4-Nitro, 6-Nitro | Reference |
| (2-Bromo-5-methoxyphenyl)methanamine | Cl → Br | 4-Nitro, 6-Nitro | Slightly Decreased |
| (2-Chloro-5-ethoxyphenyl)methanamine | OCH₃ → OC₂H₅ | 4-Nitro, 6-Nitro | Slightly Increased |
| (2-Chloro-4-fluoro-5-methoxyphenyl)methanamine | H → F at C4 | 6-Nitro | Decreased |
| (2,4-Dichloro-5-methoxyphenyl)methanamine | H → Cl at C4 | 6-Nitro | Significantly Decreased |
Impact on Side-Chain Reactivity:
The nature of the aromatic substituents also affects the reactivity of the aminomethyl side chain. Electron-donating groups increase the nucleophilicity of the amine, making it more reactive towards electrophiles. Conversely, electron-withdrawing groups decrease its nucleophilicity. This is particularly relevant in reactions such as N-alkylation, N-acylation, and condensation reactions.
Furthermore, the stability of benzylic intermediates (carbocations, radicals, or carbanions) is influenced by the aromatic substituents. For instance, in reactions proceeding through a benzylic carbocation (SN1 type), electron-donating groups in the para position can significantly stabilize the intermediate through resonance, thus accelerating the reaction rate. While the 5-methoxy group is in a meta position relative to the benzylic carbon, its electron-donating nature can still have a modest stabilizing effect. The ortho-chloro group, being electron-withdrawing, would destabilize a benzylic carbocation.
Exploration of Homologated Side Chains and Their Synthetic Utility
Homologation, the extension of a carbon chain by a methylene (B1212753) (-CH2-) unit, offers a powerful strategy to modify the structural and physicochemical properties of the parent molecule. The synthesis of homologated analogues of this compound, such as (2-Chloro-5-methoxyphenyl)ethanamine and its longer-chain counterparts, provides access to new chemical entities with potentially different biological activities and synthetic applications.
A common approach to achieve side-chain homologation involves the reaction of a suitable precursor with a one-carbon synthon. For example, starting from 2-chloro-5-methoxybenzonitrile, a Grignard reaction with methylmagnesium bromide would yield, after hydrolysis, 1-(2-chloro-5-methoxyphenyl)ethanone. This ketone can then be converted to the corresponding ethanamine via reductive amination.
Another versatile method for homologation is the Arndt-Eistert synthesis, which converts a carboxylic acid to its next higher homologue. Starting from (2-chloro-5-methoxyphenyl)acetic acid, this multi-step sequence involving conversion to the acid chloride, reaction with diazomethane, and subsequent Wolff rearrangement in the presence of an amine would yield the corresponding β-amino acid derivative.
The synthetic utility of these homologated side chains is significant. The introduction of a methyl group on the benzylic carbon, for instance, creates a stereocenter, opening the door to chiral derivatives. Furthermore, the longer alkyl chains can be functionalized to introduce other chemical moieties, expanding the diversity of the compound library.
The following table outlines potential synthetic routes to homologated analogues:
Table 2: Synthetic Strategies for Homologated Analogues of this compound
| Target Homologue | Starting Material | Key Reaction Steps | Synthetic Utility |
|---|---|---|---|
| 1-(2-Chloro-5-methoxyphenyl)ethanamine | 2-Chloro-5-methoxybenzaldehyde (B186433) | 1. Grignard reaction with CH₃MgBr 2. Oxidation of the resulting alcohol to the ketone 3. Reductive amination | Introduction of a chiral center. |
| 2-(2-Chloro-5-methoxyphenyl)ethanamine | (2-Chloro-5-methoxyphenyl)acetic acid | 1. Reduction of the carboxylic acid to the alcohol 2. Conversion of the alcohol to a halide 3. Nucleophilic substitution with an amine source (e.g., Gabriel synthesis) | Increased conformational flexibility. |
| 1-(2-Chloro-5-methoxyphenyl)propan-1-amine | 2-Chloro-5-methoxybenzaldehyde | 1. Grignard reaction with C₂H₅MgBr 2. Oxidation to the ketone 3. Reductive amination | Further extension of the chiral side chain. |
Preparation and Stereochemical Analysis of Chiral Analogues
The introduction of a chiral center into the structure of this compound analogues, typically by substitution at the benzylic carbon, is of great interest for applications where stereochemistry plays a crucial role. The synthesis of enantiomerically pure or enriched chiral benzylamines can be achieved through several strategies, including asymmetric synthesis, chiral resolution of a racemic mixture, and the use of a chiral pool.
Asymmetric Synthesis:
Asymmetric synthesis involves the direct formation of a single enantiomer. This can be accomplished, for example, by the asymmetric reduction of a prochiral ketone, such as 1-(2-chloro-5-methoxyphenyl)ethanone, using a chiral reducing agent or a catalyst. Chiral oxazaborolidines (CBS catalysts) are known to be effective for the enantioselective reduction of ketones. Transaminases are also powerful biocatalysts for the asymmetric synthesis of chiral amines from ketones. nih.gov
Chiral Resolution:
Chiral resolution involves the separation of a racemic mixture of the chiral amine. nih.gov This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or its derivatives. digitellinc.com The resulting diastereomers often have different physical properties (e.g., solubility), allowing for their separation by crystallization. Once separated, the pure enantiomer of the amine can be recovered by treatment with a base.
Stereochemical Analysis:
The determination of the enantiomeric purity and absolute configuration of the synthesized chiral analogues is crucial. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and reliable method for determining the enantiomeric excess (ee) of a sample.
The absolute configuration can be determined by various techniques, including X-ray crystallography of a suitable crystalline derivative, or by comparing the optical rotation of the sample with that of a known standard. Spectroscopic methods such as circular dichroism (CD) can also provide information about the stereochemistry.
The following table summarizes common methods for the preparation and analysis of chiral analogues:
Table 3: Methods for the Preparation and Stereochemical Analysis of Chiral Analogues
| Method | Description | Advantages | Challenges |
|---|---|---|---|
| Asymmetric Reduction of Ketones | Use of chiral catalysts (e.g., CBS reagents) or enzymes (e.g., transaminases) to reduce a prochiral ketone to a single enantiomer of the alcohol, which is then converted to the amine. | Direct access to enantiomerically enriched products. | Requires specialized and often expensive catalysts or enzymes. |
| Chiral Resolution via Diastereomeric Salts | Reaction of the racemic amine with a chiral acid to form diastereomeric salts, which are separated by crystallization. | Well-established and often scalable method. | The maximum theoretical yield for the desired enantiomer is 50%. Requires a suitable resolving agent. |
| Chiral HPLC Analysis | Separation of enantiomers on a chromatographic column containing a chiral stationary phase. | Accurate determination of enantiomeric excess. | Can be expensive for preparative scale separations. |
| X-ray Crystallography | Determination of the three-dimensional structure of a single crystal of a chiral derivative. | Unambiguous determination of absolute configuration. | Requires the formation of suitable single crystals. |
Advanced Analytical Methodologies for Quality Control and Reaction Monitoring in Academic Synthesis
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Progress
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purity assessment of (2-Chloro-5-methoxyphenyl)methanamine and for monitoring the progress of its synthesis. A reverse-phase HPLC method is typically employed for the analysis of polar organic compounds like substituted benzylamines.
A typical HPLC system for the analysis of this compound would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with a small amount of an acid like trifluoroacetic acid (TFA) to improve peak shape and resolution.
Detailed Research Findings:
In a hypothetical academic synthesis, the purity of a synthesized batch of this compound was assessed using the HPLC conditions detailed in the table below. The chromatogram revealed a major peak corresponding to the desired product with a retention time of approximately 12.5 minutes. The integration of this peak indicated a purity of >98%. By injecting aliquots of the reaction mixture at various time points, the progress of the synthesis can be monitored by observing the decrease in the peak area of the starting materials and the corresponding increase in the product peak.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10% B to 90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Retention Time (t_R) | ~12.5 min |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Byproduct Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of volatile starting materials, byproducts, and residual solvents in the synthesis of this compound. The high separation efficiency of GC combined with the definitive identification capabilities of MS makes it ideal for impurity profiling.
For a compound like this compound, which contains a primary amine, derivatization may be necessary to improve its volatility and chromatographic behavior. Silylation, for instance with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization technique for amines.
Detailed Research Findings:
In a study focusing on the synthesis of this compound, GC-MS analysis of the crude reaction mixture after derivatization with BSTFA was performed. The analysis successfully identified the trimethylsilyl (B98337) (TMS) derivative of the product, as well as unreacted starting materials such as 2-chloro-5-methoxybenzaldehyde (B186433). Furthermore, a minor peak was identified as the corresponding imine, a common byproduct in reductive amination reactions. The mass spectrum of the product's TMS derivative would show a characteristic molecular ion peak and fragmentation pattern that confirms its structure.
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (10 min) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 m/z |
Spectroscopic Methods for In-Situ Reaction Monitoring (e.g., IR, NMR)
In-situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, offer real-time monitoring of chemical reactions without the need for sample extraction. This provides valuable kinetic and mechanistic information, allowing for precise control over reaction conditions.
For the synthesis of this compound, which could be synthesized via the reduction of 2-chloro-5-methoxybenzonitrile, in-situ FTIR could be used to monitor the disappearance of the nitrile stretching vibration (around 2230 cm⁻¹) and the appearance of the N-H bending vibrations of the primary amine (around 1600 cm⁻¹).
Similarly, real-time NMR spectroscopy can track the reaction progress by monitoring the changes in the chemical shifts of specific protons. For instance, the conversion of an aldehyde to an amine would be accompanied by the disappearance of the aldehydic proton signal (around 10 ppm) and the appearance of a new signal for the benzylic protons of the amine product (around 3.8-4.0 ppm).
Detailed Research Findings:
A research group investigating the optimization of the reductive amination of 2-chloro-5-methoxybenzaldehyde with ammonia (B1221849) used in-situ FTIR to monitor the reaction. The real-time data allowed them to determine the optimal reaction time and temperature, minimizing the formation of the undesired imine byproduct. The following table summarizes the key vibrational frequencies monitored.
| Functional Group | Wavenumber (cm⁻¹) | Observation |
| Aldehyde C=O stretch | ~1700 | Decrease |
| Imine C=N stretch | ~1650 | Transient increase, then decrease |
| Amine N-H bend | ~1600 | Increase |
Chromatographic Purification Techniques (e.g., Flash Chromatography)
Flash chromatography is a widely used technique in academic labs for the efficient purification of synthetic compounds. rsc.org It is a form of preparative column chromatography that utilizes a positive pressure to accelerate the flow of the mobile phase through the stationary phase, typically silica (B1680970) gel. rsc.org
For the purification of this compound, a normal-phase flash chromatography setup would be appropriate. The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297) is commonly used for benzylamines.
Detailed Research Findings:
In the synthesis of a series of substituted benzylamines, a general purification protocol using flash chromatography on deactivated silica gel was employed. rsc.org For compounds with similar polarity to this compound, an eluent system of ethyl acetate in hexanes (e.g., 1:25 v/v) was found to be effective in isolating the desired amine from less polar impurities and starting materials. rsc.org The deactivation of silica gel with a base, such as triethylamine, is often necessary to prevent the irreversible adsorption of the basic amine product onto the acidic silica surface. rsc.org
| Parameter | Description |
| Stationary Phase | Silica Gel (230-400 mesh), deactivated with triethylamine |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes (e.g., starting from 0% to 20%) |
| Loading Technique | Dry loading of the crude product adsorbed onto silica gel |
| Fraction Collection | Monitored by Thin Layer Chromatography (TLC) with UV visualization |
Future Directions and Emerging Research Avenues in 2 Chloro 5 Methoxyphenyl Methanamine Chemistry
Development of Novel and More Sustainable Synthetic Routes
The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For a compound like (2-Chloro-5-methoxyphenyl)methanamine, this translates to the development of synthetic routes that are more atom-economical, energy-efficient, and utilize renewable resources and less hazardous reagents.
Key areas of development include:
Biocatalysis : The use of enzymes to catalyze the synthesis of functionalized benzylamines is a promising green alternative to traditional chemical methods. Transaminases, for instance, can be employed for the asymmetric synthesis of chiral amines from the corresponding ketones, offering high enantioselectivity under mild reaction conditions. Future research could focus on identifying or engineering enzymes that are specific for the synthesis of this compound or its precursors. researchgate.net
Flow Chemistry : Continuous flow synthesis offers several advantages over batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.gov The synthesis of this compound could be adapted to a flow process, potentially leading to higher yields, reduced reaction times, and minimized waste generation. acs.orgresearchgate.netresearchgate.net
Catalytic C-H Amination : Direct C-H amination strategies represent a highly atom-economical approach to amine synthesis, as they avoid the need for pre-functionalized starting materials. beilstein-journals.org The development of new catalytic systems, perhaps based on earth-abundant metals, could enable the direct introduction of the aminomethyl group onto the 2-chloro-5-methoxybenzene core.
Sustainable Reagents and Solvents : A move away from harsh and toxic reagents towards more benign alternatives is a central theme in green chemistry. This could involve the use of greener reducing agents for the synthesis of the amine from a nitrile or oxime precursor, and the replacement of chlorinated solvents with more environmentally friendly options like water or bio-derived solvents. organic-chemistry.orgresearchgate.net
| Synthetic Approach | Potential Advantages | Challenges |
| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. researchgate.net | Enzyme discovery and engineering, substrate scope limitations. |
| Flow Chemistry | Improved safety, scalability, and process control; reduced waste. nih.govacs.org | Initial setup costs, potential for clogging. |
| C-H Amination | High atom economy, simplifies synthetic routes. beilstein-journals.org | Regioselectivity and chemoselectivity control, catalyst development. |
| Sustainable Reagents | Reduced toxicity and environmental footprint. organic-chemistry.orgresearchgate.net | Identification of effective and economically viable green alternatives. |
Application of Machine Learning and Artificial Intelligence in Reaction Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis by enabling rapid and accurate prediction of reaction outcomes and optimization of reaction conditions. nih.gov For this compound, these computational tools can accelerate the discovery of novel synthetic routes and improve the efficiency of existing ones.
Retrosynthesis Prediction : AI-powered retrosynthesis tools can propose novel and efficient synthetic pathways to this compound and its derivatives. medium.com These tools analyze vast reaction databases to identify the most promising disconnections and synthetic strategies, potentially uncovering routes that a human chemist might overlook. mdpi.comchemcopilot.comengineering.org.cnillinois.edu
Reaction Condition Optimization : Machine learning algorithms can be trained to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature, and reaction time) to maximize the yield and selectivity of a given transformation. beilstein-journals.org This data-driven approach can significantly reduce the number of experiments required for optimization, saving time and resources. chemical.aiduke.edupreprints.org
Predictive Modeling of Reactivity : By analyzing the electronic and steric properties of this compound, ML models can predict its reactivity in various chemical transformations. This can guide the design of new reactions and help to anticipate potential side products.
| AI/ML Application | Impact on Synthesis of this compound |
| Retrosynthesis | Proposes novel and efficient synthetic routes. medium.com |
| Condition Optimization | Reduces experimental effort for maximizing yield and selectivity. chemical.aiduke.edu |
| Reactivity Prediction | Guides the design of new transformations and predicts potential side reactions. |
Exploration of Unconventional Reactivity and Catalytic Systems
Moving beyond traditional synthetic methods, future research will likely explore unconventional reactivity patterns and novel catalytic systems to functionalize this compound in new and exciting ways.
Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. researchgate.net This technology could be applied to the C-H functionalization of the aromatic ring or the α-position of the aminomethyl group in this compound, enabling the introduction of a wide range of functional groups.
Organocatalysis : Asymmetric organocatalysis offers a metal-free approach to the synthesis of chiral molecules. beilstein-journals.orgbeilstein-journals.orgmdpi.comnih.gov Chiral organocatalysts could be employed to achieve enantioselective transformations of this compound or its precursors, providing access to valuable chiral building blocks. youtube.com
Late-Stage Functionalization : The concept of late-stage functionalization (LSF) involves introducing functional groups into a complex molecule at a late stage of the synthesis. researchgate.netacs.orgnih.govresearchgate.netresearchwithrutgers.com Developing LSF methods for this compound would allow for the rapid diversification of this scaffold, which is highly valuable in drug discovery programs.
Design of Highly Efficient and Selective Chemical Transformations Involving the Compound
The presence of multiple reactive sites in this compound—the aromatic ring with its chloro and methoxy (B1213986) substituents, and the primary amine—presents both a challenge and an opportunity for selective chemical transformations.
Directed C-H Functionalization : The methoxy and aminomethyl groups can act as directing groups to control the regioselectivity of C-H functionalization reactions on the aromatic ring. nih.govresearchgate.netrsc.org For instance, directed ortho-lithiation can be used to introduce substituents at the positions adjacent to these groups. wikipedia.orgwpmucdn.comnih.govsemanticscholar.orgacs.org
Chemoselective Transformations : The development of highly chemoselective reagents and catalysts is crucial for selectively transforming one functional group in the presence of others. acs.org For example, a reaction could be designed to selectively acylate the amine without affecting the aromatic ring, or to perform a nucleophilic aromatic substitution of the chloride without reacting with the methoxy or amino groups. drughunter.comyoutube.com
Asymmetric Transformations : The development of catalytic asymmetric methods for the functionalization of the benzylic C-H bond of the aminomethyl group would provide access to chiral derivatives of this compound. researchgate.netiaea.org
| Transformation Type | Goal | Potential Methodologies |
| Directed C-H Functionalization | Precise installation of functional groups on the aromatic ring. researchgate.netnih.gov | Ortho-lithiation, transition-metal-catalyzed C-H activation. nih.govwikipedia.orgsemanticscholar.orgacs.org |
| Chemoselective Reactions | Selective modification of one functional group in the presence of others. acs.org | Use of selective reagents and catalysts, protecting group strategies. drughunter.comyoutube.com |
| Asymmetric Synthesis | Enantioselective synthesis of chiral derivatives. researchgate.netiaea.org | Asymmetric organocatalysis, chiral transition metal catalysis. beilstein-journals.orgbeilstein-journals.orgmdpi.comnih.govyoutube.com |
Q & A
Q. What are the optimal synthetic routes for (2-Chloro-5-methoxyphenyl)methanamine in laboratory settings?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from substituted benzyl halides or aromatic precursors. Key steps include:
- Electrophilic substitution to introduce chloro and methoxy groups at the 2- and 5-positions of the phenyl ring .
- Amination via reductive methods (e.g., using LiAlH4 or catalytic hydrogenation) to convert nitriles or nitro groups into the methanamine moiety .
- Purification via column chromatography or recrystallization to isolate the compound from by-products.
Optimal yields (>70%) are achieved by controlling reaction pH (6–8) and temperature (60–80°C) .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions and amine proton integration .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation and isotopic pattern analysis .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .
- FT-IR : To identify functional groups (e.g., N-H stretching at ~3300 cm<sup>-1</sup>) .
Q. What are the critical safety protocols when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and chemical-resistant goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors or dust .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .
- Spill Management : Neutralize with inert absorbents (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported reactivity data of this compound derivatives?
- Methodological Answer :
- Systematic Variability Analysis : Compare reaction conditions (solvent polarity, temperature) across studies to identify outliers .
- Computational Modeling : Use DFT calculations to predict electronic effects of substituents on reactivity (e.g., chloro vs. methoxy group electron withdrawal) .
- Controlled Replication : Reproduce experiments under standardized conditions (e.g., anhydrous solvents, inert atmosphere) to isolate variables .
Q. What strategies are effective in optimizing the yield of this compound during multi-step synthesis?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., AlCl3) to enhance electrophilic substitution efficiency .
- Stepwise Monitoring : Use TLC or in-situ IR to track intermediate formation and adjust reaction time/temperature .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, reducing side reactions .
Q. What experimental approaches are used to study the interaction of this compound with biological macromolecules?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to receptors/enzymes .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of ligand-protein interactions .
- Molecular Docking : Simulate binding poses using software like AutoDock to identify key residues in active sites .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the biological activity of this compound?
- Methodological Answer :
- Meta-Analysis : Aggregate data from peer-reviewed studies to identify trends (e.g., IC50 ranges in antimicrobial assays) .
- Dose-Response Curves : Conduct assays across a wider concentration range (nM–mM) to detect non-linear effects .
- Strain-Specific Testing : Evaluate activity against diverse microbial strains or cell lines to assess selectivity .
Methodological Comparison Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
